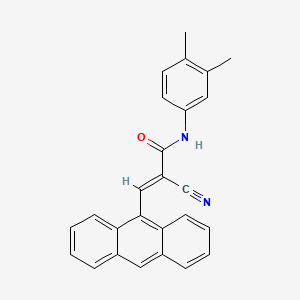
(2E)-3-(anthracen-9-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(anthracen-9-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is a complex organic compound that features an anthracene moiety, a cyano group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(anthracen-9-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the anthracene derivative, followed by the introduction of the cyano group and the dimethylphenyl group through a series of reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(anthracen-9-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The dimethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(anthracen-9-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E)-3-(anthracen-9-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and anthracene moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(anthracen-9-yl)-2-cyano-N-phenylprop-2-enamide: Lacks the dimethyl groups on the phenyl ring.
(2E)-3-(naphthalen-1-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide: Contains a naphthalene moiety instead of anthracene.
Uniqueness
(2E)-3-(anthracen-9-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is unique due to the presence of both the anthracene moiety and the dimethylphenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in materials science and medicinal chemistry.
Properties
Molecular Formula |
C26H20N2O |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(E)-3-anthracen-9-yl-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H20N2O/c1-17-11-12-22(13-18(17)2)28-26(29)21(16-27)15-25-23-9-5-3-7-19(23)14-20-8-4-6-10-24(20)25/h3-15H,1-2H3,(H,28,29)/b21-15+ |
InChI Key |
QFHFDCXSROJJEV-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)/C#N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1E)-3-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11546887.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide](/img/structure/B11546890.png)


![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546919.png)
![2-[(3-bromobenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546923.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine](/img/structure/B11546930.png)
![3-(2,4-Dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11546933.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline](/img/structure/B11546941.png)
![N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11546947.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11546950.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11546954.png)
![4-phenyl-N'-[(1E)-1-phenylpropylidene]butanehydrazide](/img/structure/B11546968.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11546973.png)
